

Spectroscopic Profile of 3,3-Dimethylindolin-2-one: A Technical Guide

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Compound of Interest

Compound Name: 3,3-Dimethylindolin-2-one

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,3-Dimethylindolin-2-one**, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **3,3-Dimethylindolin-2-one** is $C_{10}H_{11}NO$, with a molecular weight of 161.20 g/mol. [1] Spectroscopic analysis confirms this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While explicit experimental spectra for **3,3-Dimethylindolin-2-one** are not widely published, data for structurally related compounds allows for the prediction of its 1H and ^{13}C NMR spectral characteristics. The indolin-2-one core and the gem-dimethyl groups at the C3 position will give rise to distinct signals.

1H NMR (Proton NMR)

- Aromatic Protons (4H):** The four protons on the benzene ring are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to their different electronic

environments, they will likely present as a complex multiplet or as distinct doublets and triplets.

- N-H Proton (1H): The proton attached to the nitrogen atom is expected to be a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
- Methyl Protons (6H): The six protons of the two methyl groups at the C3 position are equivalent and will appear as a sharp singlet, likely in the upfield region around δ 1.3 ppm.

¹³C NMR (Carbon-13 NMR)

Based on spectral data from similar structures, the following chemical shifts can be anticipated.

[2][3]

Carbon Atom	Predicted Chemical Shift (ppm)	Notes
Carbonyl (C=O)	~180	The lactam carbonyl carbon is significantly deshielded.
Aromatic C-N	~140	Quaternary carbon of the benzene ring attached to nitrogen.
Aromatic C-C(CH ₃) ₂	~128	Quaternary carbon of the benzene ring attached to the C3 carbon.
Aromatic CH	122-128	Aromatic carbons with attached protons.
Quaternary C(CH ₃) ₂	~45	The sp ³ hybridized carbon bearing the two methyl groups.
Methyl (CH ₃)	~25	The two equivalent methyl carbons.

Infrared (IR) Spectroscopy

The FTIR spectrum of **3,3-Dimethylindolin-2-one**, typically recorded as a KBr pellet, will exhibit characteristic absorption bands corresponding to its functional groups.^{[1][4]}

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3200	N-H Stretch	Amide N-H
~3100-3000	C-H Stretch	Aromatic C-H
~2970-2870	C-H Stretch	Aliphatic C-H (methyl)
~1710	C=O Stretch	Lactam Carbonyl
~1610	C=C Stretch	Aromatic Ring
~1470	C-H Bend	Methyl
~750	C-H Bend	Ortho-disubstituted benzene

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of **3,3-Dimethylindolin-2-one** yields a distinct fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 161, consistent with its molecular weight.^{[1][5]}

m/z	Proposed Fragment	Notes
161	[C ₁₀ H ₁₁ NO] ⁺	Molecular Ion (M ⁺)
146	[M - CH ₃] ⁺	Loss of a methyl radical
128	[M - CH ₃ - H ₂ O] ⁺	Subsequent loss of water from the m/z 146 fragment
118	[C ₈ H ₈ N] ⁺	Further fragmentation

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **3,3-Dimethylindolin-2-one** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Transfer the solution to a clean, dry 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: 0-12 ppm.
 - Number of scans: 16-64, depending on sample concentration.
 - Relaxation delay: 1-2 seconds.
- ¹³C NMR Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: 0-220 ppm.
 - Number of scans: 1024 or more, as ¹³C has a low natural abundance.
 - Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **3,3-Dimethylindolin-2-one** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

FTIR Spectrum Acquisition:

- Instrument: A Fourier-transform infrared (FTIR) spectrometer, such as a Bruker IFS 85.^[1]
- Parameters:
 - Scan range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
 - A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction and Ionization (GC-MS):

- Prepare a dilute solution of **3,3-Dimethylindolin-2-one** in a volatile organic solvent (e.g., methanol or dichloromethane).
- Inject a small volume (e.g., 1 μL) of the solution into the gas chromatograph (GC) inlet.

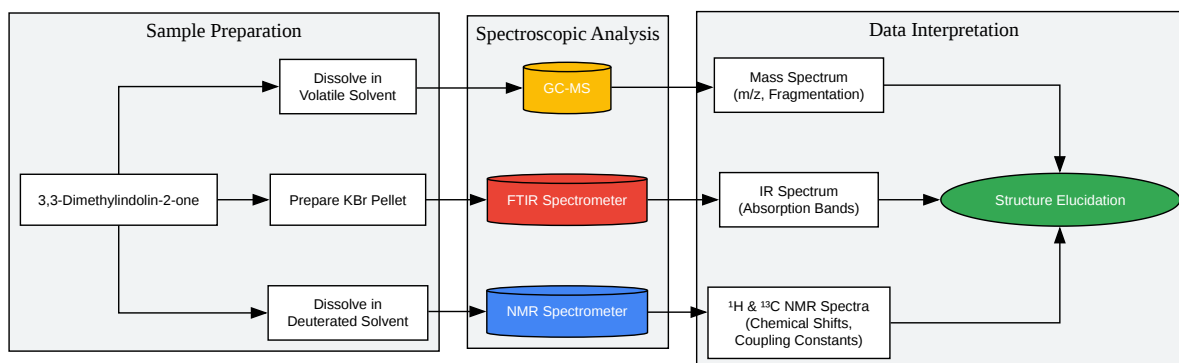
GC-MS Analysis:

- Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).
- GC Conditions:
 - Column: A nonpolar capillary column (e.g., HP-5MS).

- Carrier gas: Helium at a constant flow rate.
- Injector temperature: 250 °C.
- Oven temperature program: Start at a low temperature (e.g., 50 °C), then ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.
- MS Conditions:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass analyzer: Quadrupole or ion trap.
 - Scan range: m/z 40-400.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3,3-Dimethylindolin-2-one**.



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General workflow for spectroscopic analysis.

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